Hyrtiosulawesine

Description

Significance of Marine Organisms as a Source of Bioactive Metabolites

The marine environment, encompassing over 70% of the Earth's surface, is a vast and largely unexplored frontier that harbors an extraordinary diversity of life ubd.edu.bnrsc.org. This rich biodiversity has driven the evolution of marine organisms to produce a remarkable array of secondary metabolites, often possessing unique chemical structures and potent biological activities frontiersin.orgnih.govresearchgate.netnih.gov. These compounds are synthesized by organisms such as sponges, algae, and bacteria as a means of defense, communication, or adaptation to their often extreme environments ubd.edu.bnmdpi.com. Consequently, marine natural products (MNPs) have emerged as a critical source for drug discovery, providing novel scaffolds and lead compounds for therapeutic development frontiersin.orgacs.orgtandfonline.compeersalleyconferences.comnih.gov. The chemical complexity and biological relevance of MNPs frequently surpass those found in terrestrial sources, making them highly attractive for pharmaceutical research researchgate.netacs.org. Despite challenges associated with their isolation and limited supply, ongoing advancements in analytical and synthetic methodologies continue to expand our access to these valuable compounds rsc.orgnih.gov.

Overview of β-Carboline Alkaloids in Natural Product Chemistry

β-Carboline alkaloids represent a significant class of natural products characterized by their distinctive tricyclic pyrido[3,4-b]indole core structure analis.com.mywikidoc.orgmdpi.comwikipedia.org. These compounds are widely distributed across various kingdoms of life, including plants, fungi, insects, mammals, and marine organisms analis.com.mywikidoc.orgmdpi.comnih.goveurekaselect.com. Derived biosynthetically from the amino acid tryptophan, β-carbolines can exist in different saturation states, leading to subclasses such as tetrahydro-β-carbolines and dihydro-β-carbolines wikidoc.orgmdpi.com. This structural versatility underlies their diverse pharmacological activities, which include neuropharmacological effects, antimicrobial, antiviral, anti-inflammatory, and antitumor properties analis.com.mynih.goveurekaselect.comresearchgate.netresearchgate.net. Their ability to interact with a variety of biological targets makes them valuable subjects of study in medicinal chemistry and promising candidates for novel drug development wikidoc.orgeurekaselect.com. Hyrtiosulawesine is recognized as a member of this important alkaloid family researchgate.netnih.govuni-duesseldorf.dex-mol.netresearchgate.netbohrium.comlongdom.org.

Historical Context of this compound Research

This compound is a β-carboline alkaloid that was first isolated from marine sponges belonging to the genus Hyrtios, specifically from specimens of Hyrtios erectus and Hyrtios sp. collected from Indonesian coral reefs and the Red Sea uni-duesseldorf.deresearchgate.netmdpi.comacs.orgnih.gov. The isolation and structure elucidation of this compound have relied on advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), often guided by bioassay-directed fractionation of crude extracts uni-duesseldorf.demdpi.comacs.orgnih.gov. Early research indicated that this compound possesses a range of biological activities, such as antioxidant, antiphospholipase A2, antidiabetic, anti-inflammatory, and antimalarial properties nih.govresearchgate.net. Cytotoxic effects against certain cell lines, including Hep-G2 cells, have also been reported nih.gov. More recent investigations have focused on the chemical synthesis of this compound, with the first total synthesis reported, providing a pathway for its production and further exploration of its derivatives as potential therapeutic agents, particularly in the context of antimalarial drug development targeting Plasmodium falciparum lactate (B86563) dehydrogenase (pfLDH) x-mol.netresearchgate.net.

Data Table: this compound - Key Information

| Feature | Detail | Source Reference(s) |

| Compound Name | This compound | nih.govuni-duesseldorf.dex-mol.netresearchgate.netmdpi.comacs.orgnih.gov |

| Class | β-Carboline Alkaloid | researchgate.netnih.govuni-duesseldorf.dex-mol.netresearchgate.netbohrium.comlongdom.org |

| Source Organism | Marine sponge Hyrtios erectus, Hyrtios reticulatus, Hyrtios sp. | nih.govuni-duesseldorf.deresearchgate.netmdpi.comacs.orgnih.govnih.gov |

| Isolation Location | Indonesian coral reefs, Red Sea | mdpi.comacs.orglongdom.org |

| Reported Activities | Antioxidant, Antiphospholipase A2, Antidiabetic, Anti-inflammatory, Antimalarial, Cytotoxicity (e.g., Hep-G2 cell line) | nih.govresearchgate.netmdpi.com |

| Synthesis | First total synthesis reported; general route for related alkaloids developed. | x-mol.net |

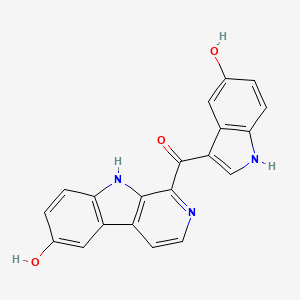

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H13N3O3 |

|---|---|

Molecular Weight |

343.3 g/mol |

IUPAC Name |

(5-hydroxy-1H-indol-3-yl)-(6-hydroxy-9H-pyrido[3,4-b]indol-1-yl)methanone |

InChI |

InChI=1S/C20H13N3O3/c24-10-1-3-16-14(8-10)15(9-22-16)20(26)19-18-12(5-6-21-19)13-7-11(25)2-4-17(13)23-18/h1-9,22-25H |

InChI Key |

OATSYJQLKPRTBO-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1O)C(=CN2)C(=O)C3=NC=CC4=C3NC5=C4C=C(C=C5)O |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)C(=O)C3=NC=CC4=C3NC5=C4C=C(C=C5)O |

Synonyms |

hyrtiosulawesine |

Origin of Product |

United States |

Origin, Isolation, and Structural Characterization of Hyrtiosulawesine

Natural Sources and Geographic Distribution

Hyrtiosulawesine has been consistently isolated from marine sponges belonging to the family Thorectidae, specifically from the genus Hyrtios. nih.gov These sponges are known producers of a diverse array of bioactive secondary metabolites, including various alkaloids and terpenoids. nih.govresearchgate.net The geographic locations of these source organisms span from the Indo-Pacific to the Red Sea.

Hyrtios erectus

Hyrtios erectus is a significant natural source of this compound. nih.govmdpi.com Specimens of this sponge collected from different marine environments have yielded the compound. Notable collection sites include the waters off the northwest side of Lankai Island, near Makassar in South West Sulawesi, Indonesia, and the Egyptian Red Sea coast at Safaga. nih.govnih.govmdpi.com The consistent presence of this compound in H. erectus from geographically distinct locations highlights the sponge's role in its biosynthesis. nih.gov

Hyrtios reticulatus

The marine sponge Hyrtios reticulatus is another primary source from which this compound has been isolated. nih.govresearchgate.net This species has been collected from various locations, including the Kapoposang island in Indonesia and Papua New Guinea. biotech-asia.orgresearchgate.net The repeated isolation from H. reticulatus reinforces the importance of the Hyrtios genus as a key reservoir of this class of alkaloids. nih.govresearchgate.net

Table 1: Geographic Sources of this compound-Producing Sponges

| Species | Location | Reference |

|---|---|---|

| Hyrtios erectus | Lankai Island, South West Sulawesi, Indonesia | nih.govnih.gov |

| Hyrtios erectus | Safaga, Red Sea, Egypt | mdpi.com |

| Hyrtios reticulatus | Kapoposang Island, Indonesia | nih.govbiotech-asia.org |

Other Associated Marine Organisms

While Hyrtios sponges are the direct source of isolated this compound, the production of many marine natural products is often attributed to symbiotic microorganisms, such as bacteria, fungi, and algae, that live in close association with the host sponge. nih.govmdpi.com Although this compound has not been directly isolated from a microbial symbiont, it is widely hypothesized that the diverse chemical profiles of sponges like Hyrtios erectus and Hyrtios reticulatus may be, at least in part, due to the metabolic activities of their associated microbial communities. nih.govmdpi.com For instance, the marine bacterium Paracoccus has been identified as a source of other indole (B1671886) alkaloids, suggesting that symbiotic bacteria are capable of producing similar complex structures. researchgate.netresearchgate.net

Isolation Methodologies from Marine Extracts

The isolation of this compound from its natural sponge sources follows a multi-step process involving extraction, fractionation, and purification. The general procedure begins with the collection of the sponge, which is often immediately preserved in a solvent like ethanol (B145695) to prevent degradation of the chemical constituents. biotech-asia.org

The preserved sponge material is then exhaustively extracted with organic solvents. A common method involves an initial extraction with a polar solvent such as methanol, followed by partitioning of the crude extract between different immiscible solvents of varying polarities, such as n-butanol and water. biotech-asia.orgmdpi.com This liquid-liquid partitioning step serves to separate compounds based on their polarity, concentrating the alkaloids in a specific fraction. biotech-asia.org

Further purification is achieved through various chromatographic techniques. The alkaloid-rich fraction is typically subjected to column chromatography over stationary phases like silica (B1680970) gel. mdpi.com This is followed by more refined purification steps, often involving high-performance liquid chromatography (HPLC), to isolate the pure compound. mdpi.com The purity and identity of the isolated this compound are confirmed through spectroscopic analysis at each stage. nih.gov

Confirmation of Molecular Architecture

The definitive structure of this compound was elucidated using a combination of spectroscopic and spectrometric techniques. nih.gov These methods provide detailed information about the molecule's connectivity, stereochemistry, and elemental composition.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the precise molecular weight and establish the molecular formula of the compound. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation. A full suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed:

¹H NMR: Identifies the number and types of protons in the molecule.

¹³C NMR: Determines the number and types of carbon atoms.

2D NMR (COSY, HMQC, HMBC): These experiments establish the connectivity between atoms. For example, HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range correlations between protons and carbons, which helps in piecing together the complex, fused-ring system of the β-carboline core. nih.gov

In addition to mass spectrometry and NMR, other spectroscopic methods such as Ultraviolet (UV) and Infrared (IR) spectroscopy provide complementary information about the presence of specific functional groups and chromophores, like the indole moiety, which is characteristic of this class of alkaloids. biotech-asia.orgnih.gov Through the comprehensive analysis of these spectral data, the unique tetracyclic structure of this compound was unequivocally confirmed. nih.gov

Table 2: Spectroscopic Data for Structural Confirmation of this compound

| Technique | Purpose | Information Obtained |

|---|---|---|

| HRESIMS | Molecular Formula Determination | Provides exact mass and elemental composition. |

| ¹H NMR | Proton Environment Analysis | Reveals chemical shifts, coupling constants, and integration of all protons. |

| ¹³C NMR | Carbon Skeleton Analysis | Identifies all unique carbon atoms in the molecule. |

| 2D NMR (COSY, HMQC, HMBC) | Connectivity Mapping | Establishes proton-proton and proton-carbon correlations to build the molecular framework. |

| UV Spectroscopy | Chromophore Identification | Confirms the presence of conjugated systems, such as the indole nucleus. biotech-asia.org |

Chemical Synthesis and Derivatization Strategies

Synthesis of Hyrtiosulawesine Analogues and Derivatives

The synthesis of this compound and its related analogues often involves strategic modifications of the core β-carboline structure and functionalization of its side chains. These approaches aim to improve yields, introduce structural diversity, and explore new biological properties.

Modification of the β-Carboline Core Structure

The β-carboline core, a tricyclic system comprising an indole (B1671886) fused with a pyridine (B92270) ring, offers several positions amenable to chemical modification. Research has focused on introducing various substituents, particularly at the C1 position, to create analogues such as this compound and related natural products like pityriacitrin.

A common strategy for synthesizing 1-substituted β-carbolines, including this compound, involves the Pictet-Spengler condensation followed by oxidation researchgate.netutm.my. This reaction typically utilizes tryptophan derivatives and aldehydes or their equivalents. For instance, the synthesis of this compound and pityriacitrin has been achieved through Pictet-Spengler condensation/oxidation strategies starting from indolyl-acetaldehydes and substituted tryptamines researchgate.net. More recently, novel synthetic approaches have enabled the preparation of key intermediates, such as variously substituted 1-formyl-β-carbolines, in a multi-step process, which then serve as precursors for these natural products researchgate.net. Research into β-carboline synthesis has also explored modifications at the C2 position of the pyridine ring and the introduction of diverse substituents on the aromatic rings of the β-carboline core, leading to libraries of compounds with varied substitution patterns ljmu.ac.ukresearchgate.net.

Table 1: Examples of β-Carboline Core Modifications in this compound Analogues

| Compound/Analogue Class | Modification Site | Type of Modification | Key Synthetic Strategy/Intermediate | Research Focus/Outcome |

| This compound | C1 | Indolyl substitution | Pictet-Spengler condensation/oxidation, 1-formyl-β-carboline intermediates | Total synthesis, access to natural product |

| Pityriacitrin | C1 | Indolyl substitution | Pictet-Spengler condensation/oxidation, 1-formyl-β-carboline intermediates | Total synthesis, access to natural product |

| Pityriacitrin B | C1 | Indolyl substitution | Pictet-Spengler condensation/oxidation, 1-formyl-β-carboline intermediates | Total synthesis, access to natural product |

| 1-Substituted β-carbolines | C1 | Phenyl substitution | Pictet-Spengler condensation of tryptophan with substituted phenylglyoxals | Synthesis of diverse analogues |

| β-Carboline derivatives | C2 (pyridine ring) | Functionalization | Transition metal-catalyzed C-H functionalization | Access to new substitution patterns |

Introduction of Diverse Side Chain Functionalization

Functionalization of the side chains attached to the β-carboline core is another critical aspect of derivatization. These modifications can significantly alter the physicochemical properties and biological activities of the compounds.

One notable example of side chain functionalization involves the glycosylation of this compound. The compound 6-O-(β-glucopyranosyl)this compound has been reported, indicating the attachment of a β-glucopyranosyl moiety at the 6-O position of the this compound structure mdpi.com. This type of modification, known as glycosylation, is a common strategy in natural product chemistry to enhance solubility and modulate biological activity.

In related β-carboline synthesis, side chain modifications also include amide formation. For instance, the synthesis of the β-carboline alkaloid Stolonine C involves the transformation of an intermediate ester into an amide by reaction with taurine (B1682933), demonstrating the utility of amide coupling for side chain elaboration in this class of compounds nih.gov. While direct examples of extensive side chain derivatization on this compound itself are less detailed in the provided search results, the general strategies employed for other β-carbolines highlight the potential for introducing various functional groups, such as esters, amides, or even more complex moieties, onto existing side chains or through modification of precursor molecules.

Table 2: Examples of Side Chain Functionalization in β-Carboline Derivatives

| Compound/Analogue Class | Side Chain Position | Type of Functionalization | Introduced Moiety/Functional Group | Synthetic Method/Strategy |

| 6-O-(β-glucopyranosyl)this compound | 6-O | Glycosylation | β-glucopyranosyl group | N/A (Natural product derivative) |

| Stolonine C (related β-carboline) | Ester group | Amide formation | Taurine | Reaction with taurine after ester hydrolysis |

Methodological Advancements in β-Carboline Synthesis

Significant advancements have been made in the methodologies for synthesizing β-carboline scaffolds, moving beyond classical approaches to incorporate more efficient, sustainable, and versatile techniques. These advancements are crucial for the synthesis of complex natural products like this compound and for generating diverse compound libraries.

The Pictet-Spengler reaction remains a cornerstone for β-carboline synthesis, with ongoing refinements leading to one-pot and sequential one-pot procedures that improve efficiency and reduce reaction steps utm.mynih.govconnectjournals.comnih.gov. These modern adaptations often employ milder conditions and readily available starting materials.

Transition metal catalysis has introduced powerful new routes. Palladium-catalyzed reactions, such as C-H addition of indoles to nitriles, enable the synthesis of functionalized β-carbolines and offer new ways to construct the core structure or introduce substituents ljmu.ac.uk. Similarly, copper-catalyzed cyclizations have also been developed for β-carboline synthesis ljmu.ac.uk.

Electrochemical synthesis has emerged as a green and atom-efficient approach. Electrochemical conditions in deep eutectic solvents (DESs) allow for the synthesis of tetrahydro-β-carboline derivatives in a two-step, one-pot reaction, reducing the need for hazardous catalysts and minimizing waste acs.org.

Other methodological advancements include the development of cascade reactions , which combine multiple synthetic transformations into a single operation, such as those utilizing N-sulfonyl aziridines and propargylic alcohols to access tetrahydro-β-carbolines with novel structures rsc.org. Furthermore, strategies involving the synthesis of specific intermediates like 1-formyl-β-carbolines have been refined, providing more direct pathways to natural products such as this compound researchgate.net.

Table 3: Key Methodological Advancements in β-Carboline Synthesis

| Method/Reaction Type | Key Feature/Advantage | Application/Relevance | Cited Advancement |

| Pictet-Spengler Reaction | One-pot, sequential one-pot variations, mild conditions | Efficient synthesis of β-carboline core | nih.gov, connectjournals.com, utm.my, nih.gov |

| Palladium-Catalyzed Reactions | C-H functionalization, C-C bond formation | Synthesis of differentially substituted β-carbolines | ljmu.ac.uk, arabjchem.org |

| Electrochemical Synthesis | Green, atom-efficient, two-step one-pot | Sustainable synthesis of tetrahydro-β-carbolines | acs.org |

| Cascade Reactions | Multi-step transformations in one pot | Access to novel β-carboline structures | rsc.org |

| Novel Intermediate Synthesis | Efficient preparation of key building blocks | Streamlined synthesis of natural products like this compound | researchgate.net |

Compound List:

this compound

Pityriacitrin

Pityriacitrin B

Stolonine C

6-O-(β-glucopyranosyl)this compound

Proposed Biosynthetic Pathway of Hyrtiosulawesine

Theoretical Precursor Identification (e.g., Tryptophan-derived)

The indole (B1671886) moiety, a defining feature of Hyrtiosulawesine, strongly suggests L-tryptophan as its primary biosynthetic precursor mdpi.comnih.gov. L-Tryptophan is an essential amino acid and a universal building block for a vast array of indole-containing natural products found across diverse organisms, including plants, fungi, bacteria, and marine life mdpi.comnih.govfrontiersin.orgimperial.ac.uk. The biosynthesis of tryptophan itself originates from the shikimate pathway, involving intermediates such as chorismate, anthranilate, and indole-3-glycerol-phosphate nih.gov.

Within the cell, L-tryptophan serves as the substrate for several key metabolic conversions. For instance, in the biosynthesis of neurotransmitters like serotonin (B10506), tryptophan is first hydroxylated by tryptophan hydroxylase (TPH) to form 5-hydroxytryptophan (B29612) (5-HTP), which is then decarboxylated to serotonin frontiersin.orgnih.gov. Alternatively, tryptophan can be decarboxylated by tryptophan decarboxylase (TDC) to yield tryptamine (B22526), a crucial intermediate in the biosynthesis of many indole alkaloids, particularly monoterpenoid indole alkaloids (MIAs) in plants nih.govnih.govbiorxiv.org. Given this compound's classification as a β-carboline alkaloid acs.org, it is highly probable that its pathway involves either tryptophan itself or its immediate derivatives like tryptamine or 5-hydroxytryptamine.

Table 1: Key Indole Alkaloid Biosynthetic Precursors and Enzymes (General Context)

| Precursor/Enzyme | Role in Indole Alkaloid Biosynthesis | Representative Examples | Cited Sources |

| L-Tryptophan | Primary building block for the indole ring and nitrogen atom. | Serotonin, Melatonin, various indole alkaloids | mdpi.comnih.govfrontiersin.orgimperial.ac.uknih.gov |

| Tryptophan Decarboxylase (TDC) | Converts L-tryptophan to tryptamine. | MIA biosynthesis | nih.govnih.govbiorxiv.org |

| Tryptophan Hydroxylase (TPH) | Hydroxylates L-tryptophan to 5-HTP. | Serotonin/Melatonin biosynthesis | frontiersin.orgnih.gov |

| Strictosidine (B192452) Synthase (STR) | Condenses tryptamine and secologanin (B1681713) to form strictosidine. | Monoterpenoid Indole Alkaloid (MIA) biosynthesis | nih.govbiorxiv.orgfrontiersin.org |

| Cytochrome P450 Monooxygenases (CYPs) | Catalyze oxidative modifications, cyclizations, and hydroxylations. | Various indole alkaloid modifications | nih.govresearchgate.net |

Hypothesized Enzymatic Transformations and Intermediates

The transformation of tryptophan into the complex structure of this compound likely involves a series of enzymatic reactions, including cyclization, oxidation, and potentially prenylation or other derivatizations.

A central step in the formation of β-carboline alkaloids, such as this compound, is the Pictet-Spengler reaction. This reaction typically involves the condensation of a β-arylethylamine (like tryptamine) with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to form the tetrahydro-β-carboline ring system acs.org. This process is likely catalyzed by a specific Pictet-Spenglerase enzyme or a related cyclase.

Following the formation of the core β-carboline structure, subsequent enzymatic modifications would be necessary to achieve the specific architecture of this compound. These modifications could include:

Oxidations: Cytochrome P450 monooxygenases (CYPs) are frequently involved in the oxidative functionalization of indole alkaloids, mediating hydroxylation, epoxidation, or other oxidative cyclizations that introduce structural complexity nih.govresearchgate.net.

Condensations/Cyclizations: Enzymes might catalyze further cyclization events or condensations to build the polycyclic framework characteristic of this compound.

Other Derivatizations: Depending on the specific structure, enzymes responsible for prenylation, glycosylation, or sulfation might also play a role in generating the final metabolite and its derivatives, such as 6-O-(β-glucopyranosyl)this compound mdpi.com.

Table 2: Hypothesized Biosynthetic Pathway of this compound

| Step | Proposed Transformation | Hypothesized Enzyme(s) | Hypothesized Intermediate(s) | Notes |

| 1 | Formation of the indole core from L-Tryptophan. | Enzymes of the shikimate pathway, Tryptophan Synthase | L-Tryptophan, Indole | Fundamental starting point for all indole-containing natural products. |

| 2 | Conversion of L-Tryptophan to a tryptamine derivative. | Tryptophan Decarboxylase (TDC) | Tryptamine | Tryptamine is a common precursor for many indole alkaloids, including β-carbolines. |

| 3 | Formation of the β-carboline ring system. | Pictet-Spenglerase (hypothetical), Aldehyde/Ketone source | Tetrahydro-β-carboline precursor | Involves condensation of tryptamine with an aldehyde/ketone, followed by cyclization. |

| 4 | Further functionalization and structural elaboration. | Cytochrome P450s, Oxidases, Transferases (hypothetical) | Modified β-carbolines, potentially prenylated or hydroxylated intermediates | Specific enzymes would dictate the unique structural features of this compound. |

| 5 | Final modifications and potential derivatization (e.g., glycosylation). | Glycosyltransferases, Sulfotransferases (hypothetical) | This compound, 6-O-(β-glucopyranosyl)this compound | Formation of derivatives like the glucoside suggests the action of specific transferase enzymes. |

Comparative Analysis with Known Indole Alkaloid Biosynthesis

This compound's biosynthetic pathway shares common features with other indole alkaloids, particularly those derived from tryptophan. In plants, the biosynthesis of monoterpenoid indole alkaloids (MIAs) like vincristine (B1662923) and vinblastine (B1199706) involves the convergence of the shikimate pathway (producing tryptophan) and the MEP pathway (producing iridoid monoterpenes like secologanin) nih.govbiorxiv.orgfrontiersin.org. Key enzymes in MIA biosynthesis include TDC and strictosidine synthase (STR), which combine tryptamine and secologanin to form strictosidine, the central precursor for over 3,000 MIAs biorxiv.org.

Fungal indole alkaloid biosynthesis also frequently utilizes tryptophan as a starting material. Pathways in fungi often involve non-ribosomal peptide synthetases (NRPS), prenyltransferases, and various oxidases that contribute to the structural diversity of compounds like fumitremorgins and tryptoquivalines nih.govrsc.org. These pathways can involve complex cyclizations and oxidative modifications, sometimes mediated by cytochrome P450 enzymes nih.gov.

While this compound is a marine-derived β-carboline, its proposed pathway aligns with the general principles of indole alkaloid metabolism. The marine environment, however, may employ unique enzymatic machinery or be influenced by different ecological pressures compared to terrestrial or microbial systems. The β-carboline structure itself is widespread, found in plant harmala alkaloids and microbial metabolites, underscoring the conserved nature of tryptophan-derived biosynthetic routes across different life forms. The specific enzymes and intermediates involved in this compound's unique structural elaboration remain an active area for future research.

Molecular and Cellular Biological Investigations Preclinical Focus

Enzyme Modulation and Inhibition

Hyrtiosulawesine has been identified as a significant inhibitor of Phospholipase A2 (PLA2), a key enzyme in inflammatory processes. Research has demonstrated its activity against venom PLA2, indicating its potential as an anti-inflammatory agent.

Detailed Research Findings: In a fluorometric assay, this compound exhibited inhibitory activity against Phospholipase A2 from the venom of the Eastern diamondback rattlesnake (Crotalus adamanteus). The half-maximal inhibitory concentration (IC50) was determined to be 14 µM. This finding highlights the compound's potential to interfere with the enzymatic hydrolysis of phospholipids (B1166683), a critical step in the production of pro-inflammatory mediators like arachidonic acid. While the precise mechanism of PLA2 inhibition by this compound is not fully elucidated, it is hypothesized to involve interactions with key residues in the enzyme's active site or interference with the enzyme's ability to bind to its phospholipid substrate.

| Compound | Enzyme Source | IC50 (µM) |

|---|---|---|

| This compound | Crotalus adamanteus venom | 14 |

Recent computational studies have highlighted this compound and its derivatives as promising candidates for antimalarial therapy through the targeting of Plasmodium falciparum lactate (B86563) dehydrogenase (pfLDH). This enzyme is crucial for the parasite's energy metabolism, making it an attractive drug target.

Detailed Research Findings: Molecular docking simulations have been employed to investigate the binding affinity of this compound and its analogues to the active site of pfLDH. These computational analyses predict that this compound derivatives can form stable interactions with key amino acid residues within the enzyme's NADH cofactor binding pocket. The binding energies calculated for some of these derivatives were found to be more favorable than that of the parent compound, suggesting that structural modifications could enhance inhibitory potency. These in silico findings suggest that this compound may act as a competitive inhibitor of pfLDH, thereby disrupting the parasite's glycolytic pathway. However, experimental validation of these computational predictions is still required to confirm the direct inhibition of pfLDH by this compound.

Currently, there is no available scientific literature or experimental data to suggest that this compound possesses inhibitory activity against Xanthine Oxidase. Further research is necessary to explore the potential interaction between this compound and the enzyme.

While direct enzymatic interactions of this compound beyond PLA2 inhibition are not extensively documented, studies on related compounds from the same marine sponge genus, Hyrtios, provide insights into potential broader bioactivities. For instance, hyrtioreticulins, structurally related indole (B1671886) alkaloids isolated from Hyrtios reticulatus, have been shown to inhibit the ubiquitin-activating enzyme (E1) nih.gov. This enzyme is a critical component of the ubiquitin-proteasome system, which is involved in protein degradation and cellular regulation. The inhibition of E1 by these related compounds suggests that marine alkaloids from Hyrtios species may have the potential to modulate various key cellular enzymatic pathways. However, direct experimental evidence of this compound's activity on these or other enzymes is yet to be reported.

Antimicrobial and Antiparasitic Activities

While direct experimental data on the antimalarial activity of this compound against various Plasmodium falciparum strains is limited, research on a closely related derivative has shown promising results.

Detailed Research Findings: A glycosidic derivative of this compound, 6-O-(β-glucopyranosyl)this compound, has demonstrated in vitro activity against the human malaria parasite Plasmodium falciparum. This derivative exhibited a half-maximal inhibitory concentration (IC50) of 5 µM. researchgate.net This finding indicates that the this compound scaffold is a promising starting point for the development of new antimalarial agents. The computational studies targeting pfLDH further support the potential of this class of compounds in malaria therapy. Further experimental studies are warranted to evaluate the efficacy of the parent compound, this compound, against a panel of both drug-sensitive and drug-resistant strains of P. falciparum to fully understand its antimalarial potential.

| Compound | Plasmodium falciparum Strain | IC50 (µM) |

|---|---|---|

| 6-O-(β-glucopyranosyl)this compound | Not Specified | 5 |

Reported Antibacterial Spectrum

While various metabolites isolated from marine sponges of the genus Hyrtios have demonstrated antibacterial properties, specific data detailing the antibacterial spectrum of this compound itself is not extensively reported in the currently available scientific literature. For context, other compounds from the same genus, such as hyrtiosenolides A and B, have shown weak activity against Escherichia coli, while hyrtinadine D was active against both E. coli and Bacillus subtilis nih.gov. However, direct attribution of a specific antibacterial spectrum to this compound cannot be made based on these findings.

Reported Antifungal Spectrum

Similar to its antibacterial profile, the specific antifungal spectrum for this compound is not clearly defined in the reviewed literature. Other alkaloids isolated from Hyrtios sponges have shown notable antifungal activity. For instance, hyrtimomine derivatives have displayed inhibitory effects against fungi such as Candida albicans, Cryptococcus neoformans, and Aspergillus niger researchgate.net. Hyrtioseragamine A and B also exhibited activity against Aspergillus niger and Cryptococcus neoformans mdpi.com. Despite these findings within the broader chemical family isolated from its biological source, specific fungicidal or fungistatic data for this compound remains to be detailed.

Antioxidant Activity and Mechanistic Insights

This compound has been identified as a compound possessing antioxidant properties. researchgate.net As a β-carboline alkaloid, its antioxidant mechanism is generally understood to involve the scavenging of free radicals. This activity is crucial in mitigating oxidative stress, a process implicated in cellular damage.

A common method for evaluating this capacity is the 2,2-Diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. mdpi.comnih.gov The underlying mechanism of this assay involves the antioxidant molecule donating a hydrogen atom to the stable DPPH radical. nih.gov This transfer neutralizes the free radical, leading to a measurable decrease in absorbance, typically observed as a color change from purple to yellow, which indicates the compound's radical scavenging potential. mdpi.comnih.gov

Anti-inflammatory Effects at a Molecular Level

A significant molecular action of this compound is its anti-inflammatory effect, which is attributed to the inhibition of the enzyme phospholipase A2 (PLA2). researchgate.net Research has demonstrated that this compound exhibits noteworthy antiphospholipase A2 activity, with a reported half-maximal inhibitory concentration (IC50) value of 14 µM. nih.govresearchgate.net

Phospholipase A2 is a critical enzyme in the inflammatory cascade. nih.gov It catalyzes the hydrolysis of phospholipids in the cell membrane to release arachidonic acid. nih.govclevelandshoulder.com Arachidonic acid serves as a precursor for the synthesis of potent pro-inflammatory mediators, including eicosanoids and platelet-activating factor (PAF). nih.gov By inhibiting PLA2, this compound effectively disrupts this pathway at an early stage, thereby preventing the production of these key inflammatory molecules. nih.govnih.gov

Modulation of Cellular Proliferation and Viability

This compound has demonstrated antiproliferative and cytotoxic effects against several human cancer cell lines. It was found to have an antiproliferative effect on human nasopharyngeal carcinoma epithelial cells. Furthermore, its cytotoxic activity against the human hepatocellular carcinoma (Hep-G2) cell line has been quantified. While its effects on the human leukemia (HL-60) cell line have not been specifically detailed, its activity against other cancer cells is documented.

Antiproliferative Activity of this compound

| Cell Line | Cell Type | Reported Activity | IC₅₀ Value |

|---|---|---|---|

| Hep-G2 | Human Hepatocellular Carcinoma | Cytotoxic | 19.3 µmol/L |

| Human Nasopharyngeal Carcinoma Epithelial Cells | Human Nasopharyngeal Carcinoma | Antiproliferative | Not Reported |

| HL-60 | Human Promyelocytic Leukemia | Not Reported | Not Reported |

Investigations into the mechanisms underlying the antiproliferative effects of compounds related to this compound provide insight into its potential mode of action. Studies on derivatives of this compound have shown that they function as pro-apoptotic agents in human hepatoma HepG2 cells.

The observed mechanism is linked to the intrinsic, or mitochondrial, pathway of apoptosis. This is evidenced by key cellular events, including mitochondrial dysfunction and the externalization of phosphatidylserine (B164497) on the plasma membrane. nih.gov The mitochondrial pathway is a major route for programmed cell death, initiated by cellular stress and regulated by proteins that control mitochondrial membrane permeability. nih.govjelsciences.com

Furthermore, these derivatives induce perturbations in the cell cycle. This disruption is characterized by a significant decrease in the percentage of cells in the G0/G1 and S phases, accompanied by an accumulation of cells in the G2/M phase and the emergence of a subG1-cell population, which is often indicative of apoptotic DNA fragmentation. nih.gov

Structure Activity Relationship Sar Studies

Influence of Core β-Carboline Skeleton Modifications on Biological Profile

The β-carboline skeleton forms the fundamental framework of Hyrtiosulawesine and is recognized as a privileged scaffold in antimalarial drug discovery asianpubs.orgnih.govasianpubs.orgresearchgate.net. Research on β-carboline derivatives has highlighted the importance of various positions on this tricyclic system for biological activity. Generally, modifications at positions 1, 2, 3, 6, and 9 of the β-carboline core can significantly impact antimalarial efficacy asianpubs.orgresearchgate.net. The indole (B1671886) moiety, integral to the β-carboline structure, is also considered essential for activity nih.gov. While specific modifications to the core β-carboline skeleton of this compound itself are less documented, SAR studies on related β-carbolines suggest that the absence of substitution at the C-6 and C-7 positions can enhance anticancer activity researchgate.net. Furthermore, attempts to synthesize C-1 methylene-linked β-carboline analogues for SAR studies related to this compound were reported as unsuccessful asianpubs.org.

Role of Indolic Nitrogen and Side Chain Functionalization in Potency

The indole ring system and its attached functional groups play a critical role in the biological profile of this compound. SAR studies have indicated that the methoxy (B1213986) group present on the indole moiety is essential for activity, as its removal leads to a significant loss of potency nih.gov. This suggests that the electronic and steric properties conferred by this substituent are vital for interaction with the biological target.

Modifications to the side chain also influence activity. For instance, the glycosylated derivative, 6-O-(β-glucopyranosyl)this compound, exhibited approximately half the activity of the parent compound researchgate.netasianpubs.org. This finding implies that the addition of polar sugar moieties to the side chain can reduce the compound's efficacy, potentially by altering its lipophilicity or interaction with the target site. The indole nitrogen itself can also be a site for modification, as seen in other indole alkaloids researchgate.net.

Computational Approaches to SAR Elucidation

Computational methods provide powerful tools to predict and rationalize SAR, accelerating the drug discovery process. Molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are key techniques employed in this regard.

Molecular docking studies have been instrumental in identifying Plasmodium falciparum lactate (B86563) dehydrogenase (pfLDH) as a primary target for this compound derivatives asianpubs.orgnih.govnih.gov. These studies involve simulating the binding of potential drug molecules to the target protein's active site to predict binding affinity and identify key interaction points. Research screening a library of this compound derivatives against pfLDH revealed that most analogues exhibited strong binding affinities, ranging from -7.2 to -9.8 kcal/mol, surpassing that of this compound itself asianpubs.orgnih.gov. Specifically, compounds 2t and 1w demonstrated the strongest binding, likely attributed to their ability to form hydrogen bonds with critical amino acid residues Arg171 and Asn197 within the pfLDH active site asianpubs.orgnih.gov. While not a this compound derivative, a related study on xanthones also targeting PfLDH showed compound (5) achieving a binding affinity of -8.6 kcal/mol, stabilized by hydrogen bonds with Asp53, Tyr85, and Glu122 nih.gov.

Table 1: Molecular Docking Results of this compound Derivatives with pfLDH

| Compound | Target | Binding Affinity (kcal/mol) | Key Interactions | Reference |

| This compound | pfLDH | < -7.2 | Not specified | asianpubs.orgnih.gov |

| Compound 2t | pfLDH | -7.2 to -9.8 | H-bond with Arg171, Asn197 | asianpubs.orgnih.gov |

| Compound 1w | pfLDH | -7.2 to -9.8 | H-bond with Arg171, Asn197 | asianpubs.orgnih.gov |

QSAR modeling establishes mathematical relationships between the chemical structure of a series of compounds and their biological activity wikipedia.org. Such studies on this compound derivatives have been conducted, identifying key structural descriptors that influence activity su.ac.th. While specific details of these models are limited in the reviewed literature, general QSAR principles applied to related compounds suggest that lipophilicity (e.g., CLogP) can be a significant factor influencing cytotoxicity, and alterations in charge distribution, such as Mulliken's charge at specific positions, can enhance selectivity asianpubs.org. The development of robust QSAR models can effectively predict the activity of novel analogues, guiding synthetic efforts towards more potent compounds sciencefather.com.

Rational Design Principles for Optimized Analogues

Based on the SAR and computational data, several principles emerge for the rational design of optimized this compound analogues with enhanced antimalarial activity:

Target-Specific Optimization: Prioritize modifications that increase binding affinity to pfLDH and enhance specific interactions, such as hydrogen bonding with key residues like Arg171 and Asn197 asianpubs.orgnih.gov.

Preservation of Essential Moieties: Maintain the integrity of the β-carboline core and the indole ring, particularly the methoxy substituent on the indole, as these are critical for activity nih.gov.

Strategic Side Chain Modification: Avoid functionalizations like glycosylation that have been shown to reduce potency researchgate.netasianpubs.org. Explore side chain modifications that enhance lipophilicity or target interactions without compromising activity.

Hybridization and Dimerization: Consider strategies such as molecular hybridization or dimerization of the β-carboline scaffold with other pharmacophores, or linkage to different moieties, to potentially improve antimalarial activity asianpubs.orgresearchgate.net.

Drug-Likeness: Ensure that designed analogues possess favorable pharmacokinetic properties, adhering to guidelines such as Lipinski's Rule of 5, which is indicative of good oral bioavailability asianpubs.orgnih.gov.

Table 2: Summary of SAR Findings for this compound and Related β-Carbolines

| Structural Feature/Modification | Impact on Activity | Reference |

| β-Carboline Core | Essential for activity | asianpubs.orgresearchgate.net |

| Indole Moiety | Essential for activity | nih.gov |

| Methoxy Group on Indole | Essential for activity; removal reduces potency | nih.gov |

| 6-O-Glycosylation of Side Chain | Reduces activity (approx. half as active) | researchgate.netasianpubs.org |

| C-1 Methylene-Linked Analogues | Attempts at synthesis were unsuccessful | asianpubs.org |

| Absence of C-6/C-7 Substitution | Enhances anticancer activity (in related β-carbolines) | researchgate.net |

Compound List

this compound

3,4-dihydro-hyrtiosulawesine

6-O-(β-glucopyranosyl)this compound

Pityriacitrin

Pityriacitrin B

Trigonostemine G

Compound 2t

Compound 1w

Aspidoscarpine

Indole-pyrimidine hybrid

3-methylene-indolinone

Future Research Directions and Translational Potential

Elucidation of Undiscovered Mechanistic Pathways

While Hyrtiosulawesine is known to possess cytotoxic and antiproliferative effects, the precise molecular mechanisms underpinning these activities are not fully understood. sci-hub.boxresearchgate.net Future research must focus on delineating the specific signaling pathways and cellular processes modulated by this compound. Investigating its influence on key cellular events such as cell cycle progression, apoptosis, and potential interactions with microtubule dynamics could provide a clearer picture of its mode of action. researchgate.net Advanced techniques, including transcriptomics, proteomics, and targeted cellular assays, will be instrumental in mapping the intricate network of interactions that define this compound's biological signature. Uncovering these pathways is crucial for identifying sensitive biomarkers and understanding potential mechanisms of resistance, which are vital steps for its development as a therapeutic agent.

Identification of Novel Biological Targets and Therapeutic Areas

The therapeutic potential of this compound and its derivatives may extend beyond their currently known activities. A significant avenue for future research is the identification of novel biological targets. For instance, in the context of malaria, while Plasmodium falciparum lactate (B86563) dehydrogenase (pfLDH) has been identified as a target for this compound derivatives, other essential parasite proteins could also be susceptible. asianpubs.orgplos.orgnih.gov

Computational approaches, such as in silico virtual screening against libraries of biological targets, have proven effective for other β-carbolines. malariaworld.orgnih.gov A similar strategy applied to this compound could uncover unexpected interactions. For example, screening against a pool of P. falciparum molecular targets, such as the Brazilian Malaria Molecular Targets (BRAMMT), could reveal potential interactions with enzymes like PfFNR (ferredoxin-NADP+-reductase), PfPK7 (protein kinase 7), PfGrx1 (glutaredoxin-like protein 1), and PfATP6 (ATPase 6). nih.gov Identifying such targets would not only expand the therapeutic applicability of this compound into new areas like neurodegenerative diseases or other infectious agents but also provide a stronger rationale for its mechanism-based drug development. nih.gov

Development of Advanced Synthetic Routes for Scalable Production

The limited availability of this compound from its natural marine source necessitates the development of efficient and scalable synthetic routes for its production. researchgate.net While total syntheses have been reported, future work should focus on optimizing these processes to be more cost-effective and amenable to large-scale manufacturing. researchgate.netsci-hub.box

Exploration of Chemoenzymatic or Biosynthetic Engineering Approaches for Analogue Generation

To enhance the therapeutic properties of this compound, the generation of structural analogues with improved potency, selectivity, and pharmacokinetic profiles is essential. Chemoenzymatic synthesis, which combines the precision of enzymatic catalysis with the versatility of chemical synthesis, offers a powerful strategy for creating novel derivatives. researchgate.net For instance, enzymes like amide synthetases could be employed to couple the β-carboline core with various side chains, generating a library of new compounds for biological screening. researchgate.net

Furthermore, exploring the biosynthetic pathway of this compound in its native sponge or associated microorganisms could open doors for biosynthetic engineering. nih.gov Although challenging, identifying the biosynthetic gene cluster responsible for its production would enable the use of synthetic biology tools to produce the molecule in a heterologous host, such as yeast or bacteria. This approach could also be used to generate novel analogues by manipulating the biosynthetic enzymes or feeding precursor molecules to the engineered host. nih.gov

Predictive ADME Profiling for Preclinical Advancement

Before a compound can advance to clinical trials, a thorough evaluation of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is mandatory. In silico ADME profiling serves as an essential early-stage screening tool to predict the drug-likeness of this compound and its analogues, thereby reducing the time and cost associated with preclinical development. ikm.org.myresearchgate.netresearchgate.net

Recent computational studies on this compound derivatives have already demonstrated their potential. asianpubs.orgasianpubs.org These analyses revealed that many analogues exhibit favorable drug-like characteristics, adhering to criteria such as Lipinski's Rule of Five, which suggests good potential for oral bioavailability. asianpubs.org These predictive models assess crucial parameters including molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. mdpi.comscilit.comresearchgate.net Future research should systematically apply these predictive tools to newly synthesized analogues to prioritize candidates with the most promising pharmacokinetic profiles for further in vitro and in vivo validation.

| Property | Predicted Outcome | Significance |

|---|---|---|

| Lipinski's Rule of 5 | Adhered | Indicates potential for oral bioavailability. asianpubs.org |

| Drug-Likeness | Favorable | Suggests the compounds possess physicochemical properties suitable for a drug candidate. asianpubs.org |

| Binding Affinity (pfLDH) | -7.2 to -9.8 kcal/mol | Stronger binding than the parent compound, indicating enhanced target engagement. asianpubs.org |

| Pharmacokinetics | Favorable for oral administration | Supports potential for development as an orally delivered therapeutic. nih.gov |

Q & A

Q. What are the standard protocols for synthesizing Hyrtiosulawesine, and how can researchers ensure reproducibility?

this compound synthesis involves multi-step reactions, including chlorination with C₂O₂Cl₂, reduction with Bu₃SnH, and cyclization using POCl₃/DMF . To ensure reproducibility, document reagent purity, reaction conditions (e.g., temperature, time), and intermediate characterization (e.g., NMR, HPLC). Adhere to guidelines for experimental reporting, such as detailing catalyst ratios, solvent volumes, and purification steps, as emphasized in scientific writing standards .

Q. Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?

Essential techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm backbone structure and substituent positions.

- Mass spectrometry (HRMS) for molecular weight validation.

- HPLC-PDA/UV to assess purity (>95% recommended for biological assays).

- X-ray crystallography (if crystalline) for absolute configuration determination . Cross-reference spectral data with synthetic intermediates to resolve ambiguities .

Q. How should researchers design initial bioactivity screenings for this compound?

Prioritize target-driven assays (e.g., enzyme inhibition, receptor binding) based on structural analogs (e.g., β-carboline alkaloids). Use dose-response curves (0.1–100 µM range) and include positive controls (e.g., known inhibitors). Validate results with orthogonal assays (e.g., fluorescence-based vs. radiometric) to minimize false positives .

Advanced Research Questions

Q. What strategies optimize this compound’s synthetic yield while minimizing side reactions?

- Reaction optimization : Use design-of-experiment (DoE) frameworks to test variables (e.g., POCl₃ stoichiometry in cyclization ).

- Impurity profiling : Employ LC-MS to identify byproducts (e.g., over-chlorinated intermediates) and adjust quenching protocols.

- Catalyst screening : Test alternatives to Pd/C (e.g., heterogeneous catalysts) for selective hydrogenation steps .

Q. How can contradictory bioactivity data for this compound across studies be systematically resolved?

- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) from disparate studies.

- Dose recalibration : Account for batch-to-batch purity variations using quantitative NMR.

- Mechanistic deconvolution : Pair -omics approaches (e.g., transcriptomics) with phenotypic assays to identify off-target effects .

Q. What methodologies validate this compound’s mechanism of action in complex biological systems?

- CRISPR/Cas9 knockouts : Confirm target engagement in disease-relevant cell models.

- Isothermal titration calorimetry (ITC) : Quantify binding affinity to putative targets.

- In silico docking : Refine computational models using crystallographic data from related alkaloids .

Q. How should researchers integrate synthetic and bioactivity data to refine structure-activity relationships (SAR)?

- Analog synthesis : Modify substituents (e.g., methoxy groups) and test against key targets.

- Multivariate analysis : Use partial least squares (PLS) regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .

- Cohort validation : Replicate findings in independent labs to control for batch-specific artifacts .

Methodological Considerations

Q. What statistical frameworks are appropriate for analyzing this compound’s dose-dependent effects?

Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate IC₅₀ values. Use ANOVA with post hoc tests (e.g., Tukey’s) for multi-group comparisons. For high-throughput data, implement false discovery rate (FDR) corrections .

Q. How can researchers address solubility limitations in this compound’s in vivo studies?

Q. What ethical and reporting standards apply to this compound research involving biological models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.